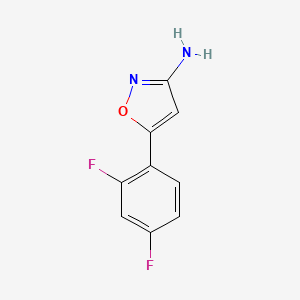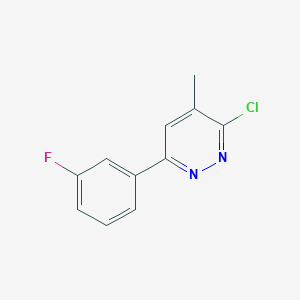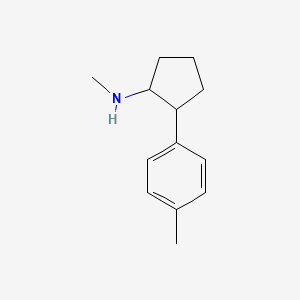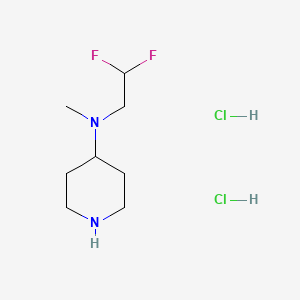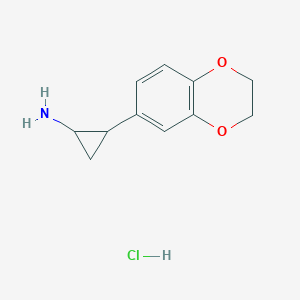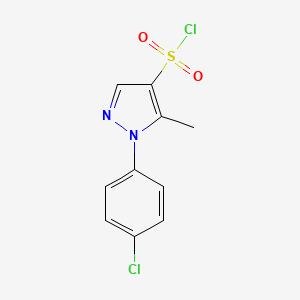
1-(4-クロロフェニル)-5-メチル-1H-ピラゾール-4-スルホニルクロリド
概要
説明
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a chlorinated phenyl group, a methylated pyrazole ring, and a sulfonyl chloride functional group
科学的研究の応用
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Some derivatives of this compound are being investigated for their potential use as therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group and the sulfonyl chloride functionality. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, often under basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are frequently used in Suzuki-Miyaura coupling reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, which are valuable in medicinal chemistry.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride and its derivatives often involves interaction with specific molecular targets. For instance, sulfonamide derivatives can inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The exact pathways and targets depend on the specific derivative and its intended application.
類似化合物との比較
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride
- 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-sulfonyl chloride
- 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
Comparison: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the specific positioning of the chlorophenyl and sulfonyl chloride groups, which can influence its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different physical and chemical properties, making it suitable for specific applications where others may not be as effective.
特性
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-7-10(17(12,15)16)6-13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJTXRNNMBJNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


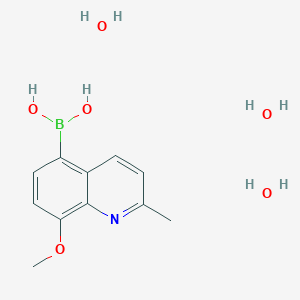
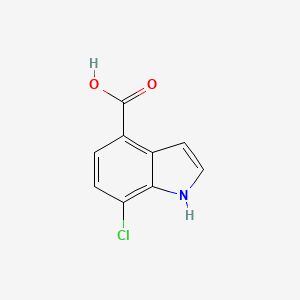
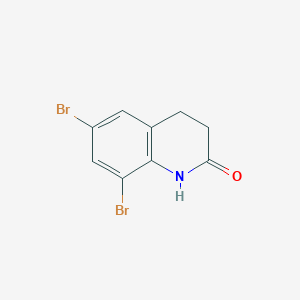
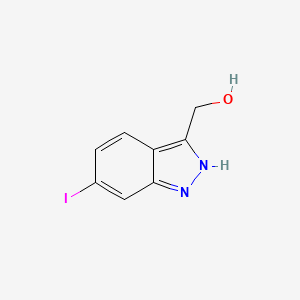
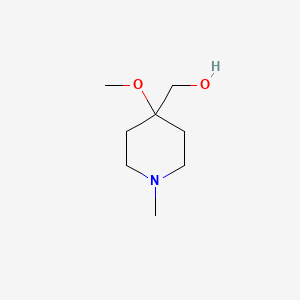
![4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid](/img/structure/B1423261.png)
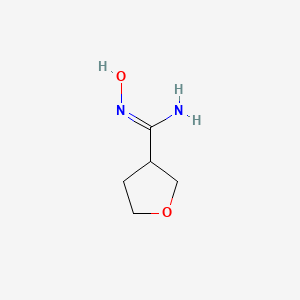
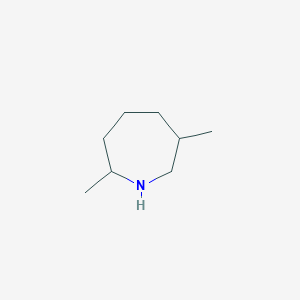
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)
